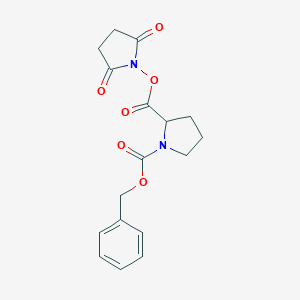

Z-Pro-OSu

描述

属性

IUPAC Name |

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYCEKWUBRCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955547 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-33-9 | |

| Record name | Benzyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Pro-OSu chemical structure and molecular weight

Structural Characterization, Reactivity, and Application Protocols

Executive Summary

Z-Pro-OSu (N-Carbobenzyloxy-L-proline N-hydroxysuccinimide ester) acts as a pre-activated amino acid derivative, specifically designed to mitigate the activation barriers typically associated with proline coupling. Unlike standard carbodiimide-mediated coupling, which can suffer from slow kinetics due to the secondary amine steric hindrance of proline, Z-Pro-OSu utilizes the N-hydroxysuccinimide (NHS) ester to facilitate rapid aminolysis. This guide details its physicochemical properties, reaction mechanisms, and validated protocols for peptide synthesis.

Part 1: Chemical Identity & Structural Analysis

The precise characterization of Z-Pro-OSu is critical for stoichiometry calculations in solid-phase (SPPS) and solution-phase peptide synthesis.

Physicochemical Data Table

| Parameter | Specification | Technical Note |

| Chemical Name | Z-L-Pro-OSu | N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester |

| CAS Number | 3397-33-9 | Note: Do not confuse with Z-Phe-OSu (CAS 3397-32-8) |

| Molecular Formula | Includes the Z-protecting group and NHS ester moiety | |

| Molecular Weight | 346.34 g/mol | Use this value for molarity calculations |

| Melting Point | 88–90 °C | Sharp range indicates high purity; broad range implies hydrolysis |

| Solubility | DMF, DMSO, DCM, EtOAc | Hydrolyzes rapidly in aqueous basic buffers |

| Purity Standard | Impurities are typically Z-Pro-OH or N-Hydroxysuccinimide |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity of the three core functional domains: the Z-Protection (stability), the Proline Core (stereochemistry), and the OSu Activation (reactivity).

Figure 1: The OSu ester (Red) provides the leaving group for aminolysis, while the Z-group (Blue) protects the amine during synthesis.

Part 2: Mechanistic Principles of Reactivity

Why Z-Pro-OSu?

Direct coupling of Z-Pro-OH using DCC/HOBt can be sluggish because the secondary amine of proline creates steric bulk. By isolating the active ester (OSu) beforehand, researchers bypass the in-situ activation step, reducing side reactions like racemization or N-acylurea formation.

The Aminolysis Pathway

The reaction proceeds via a nucleophilic attack by the N-terminus of the growing peptide chain (or free amine) onto the carbonyl carbon of the Z-Pro-OSu.

-

Nucleophilic Attack: The primary amine (

) attacks the carbonyl. -

Tetrahedral Intermediate: A transient state forms.

-

Collapse & Release: The stable N-hydroxysuccinimide anion (

) is expelled as a leaving group. -

Product Formation: The stable Amide bond (

) is formed.

Critical Control Point: The released N-hydroxysuccinimide is acidic (

Part 3: Application Protocols

Protocol A: Solution Phase Coupling

Target Audience: Medicinal Chemists scaling up intermediates.

Reagents:

-

Z-Pro-OSu (1.1 equivalents)

-

Amine Component (1.0 equivalent)[1]

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equivalents)

-

Solvent: Anhydrous DMF or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Preparation: Dissolve the Amine Component in the minimum volume of DCM or DMF.

-

Basification: Add DIPEA. Verify pH is basic (wet pH paper > 8).

-

Expert Tip: If using HCl salts of amines, increase DIPEA to 2.2 equivalents to neutralize the salt first.

-

-

Addition: Add Z-Pro-OSu as a solid or predissolved solution in one portion.

-

Observation: The reaction is usually exothermic; for large scales (>10g), cool to 0°C during addition.

-

-

Monitoring: Stir at Room Temperature (20-25°C). Monitor by TLC (System: EtOAc/Hexane) or HPLC.

-

Timeframe: Proline couplings are slower; allow 4–12 hours.

-

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Wash 1: 5% Citric Acid or 1M HCl (Removes unreacted amine and DIPEA).

-

Wash 2: 5%

(Removes released N-hydroxysuccinimide and any hydrolyzed Z-Pro-OH). -

Wash 3: Brine (Drying).

-

Result: The organic layer contains pure Z-Pro-Amide.

-

Protocol B: Troubleshooting & Stability

-

Hydrolysis Risk: Z-Pro-OSu is moisture sensitive. If the melting point drops below 85°C, significant hydrolysis to Z-Pro-OH has occurred.

-

Purification: If the reagent has degraded, recrystallize from Isopropanol/Hexane. Do not use degraded ester as the free acid (Z-Pro-OH) will not react without added coupling agents.

Part 4: Experimental Logic & Workflow Visualization

The following decision tree outlines the logical flow for using Z-Pro-OSu, including branch points for troubleshooting common failures (incomplete coupling).

Figure 2: Operational workflow emphasizing pH control and reaction monitoring.

References

Sources

Technical Monograph: Benzyloxycarbonyl-L-Proline Succinimidyl Ester (Z-Pro-OSu)

Part 1: Executive Summary & Chemical Identity[1]

Z-L-Proline succinimidyl ester (Z-Pro-OSu) is a pre-activated amino acid derivative used extensively in peptide synthesis. Unlike free amino acids that require in-situ activation (using reagents like EDC or DCC), Z-Pro-OSu contains an N-hydroxysuccinimide (NHS) leaving group. This facilitates rapid aminolysis with primary amines to form amide bonds under mild conditions, significantly reducing the risk of racemization—a critical parameter when working with Proline due to its susceptibility to

Chemical Datasheet

| Property | Specification |

| Chemical Name | N-(Benzyloxycarbonyl)-L-proline succinimidyl ester |

| Common Abbreviations | Z-Pro-OSu; Cbz-Pro-OSu |

| CAS Number | 3397-33-9 |

| Molecular Formula | |

| Molecular Weight | 346.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, Ethyl Acetate, DMSO. Insoluble in water. |

| Melting Point | 90–92 °C |

| Chiral Purity |

Part 2: Safety & Handling (MSDS Core)

As an active ester, Z-Pro-OSu presents specific immunological and contact hazards. It is designed to react with amines (proteins/peptides); consequently, it can react with skin proteins, leading to sensitization.

Hazard Identification (GHS Classification)

Critical Handling Protocols

-

Moisture Sensitivity: The succinimidyl ester moiety is susceptible to hydrolysis. Exposure to atmospheric moisture degrades the compound into Z-Pro-OH and N-hydroxysuccinimide (NHS), rendering it inactive.

-

Protocol: Store at -20°C in a desiccated environment. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator recommended if handling open powder outside a fume hood.

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is advised during weighing.

-

Part 3: Mechanism of Action

The utility of Z-Pro-OSu lies in the balance between reactivity and stability. The electron-withdrawing nature of the succinimide ring activates the carbonyl carbon, making it a target for nucleophilic attack by the N-terminus of a growing peptide chain.

Reaction Pathway Diagram

The following diagram illustrates the aminolysis mechanism and the subsequent removal of the Z-protecting group via hydrogenolysis.

Figure 1: Mechanism of Z-Pro-OSu coupling followed by Z-group deprotection.

Part 4: Experimental Protocols

Solution Phase Coupling (Standard Protocol)

Objective: Coupling Z-Pro-OSu to an amino acid methyl ester (H-AA-OMe).

Reagents:

-

Z-Pro-OSu (1.0 equiv)

-

H-AA-OMe[1]·HCl (Amino component, 1.0 equiv)

-

DIEA (Diisopropylethylamine) or TEA (Triethylamine) (1.1 equiv)

-

DCM (Dichloromethane) or DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve H-AA-OMe·HCl in DCM (approx. 10 mL per gram).

-

Add DIEA dropwise at 0°C to neutralize the hydrochloride salt and liberate the free amine.

-

-

Coupling:

-

Add Z-Pro-OSu (solid or dissolved in minimal DCM) to the reaction mixture.

-

Note: The reaction is typically exothermic; maintain at 0°C for the first 15 minutes, then allow to warm to Room Temperature (RT).

-

-

Monitoring:

-

Monitor via TLC (SiO2, typically 5% MeOH in DCM). Look for the disappearance of the UV-active Z-Pro-OSu spot and the appearance of a lower Rf product.

-

Stain: Ninhydrin (will show consumption of free amine).

-

-

Workup (Critical for Purity):

-

Dilute with Ethyl Acetate (EtOAc).

-

Acid Wash: Wash 3x with 5% KHSO4 or 1N HCl. Rationale: Removes unreacted amine and DIEA.

-

Base Wash: Wash 3x with 5% NaHCO3. Rationale: Removes released N-hydroxysuccinimide (NHS) and any hydrolyzed Z-Pro-OH.

-

Brine/Dry: Wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Z-Group Deprotection (Hydrogenolysis)

Unlike Fmoc (base labile) or Boc (acid labile), the Z-group is removed via catalytic hydrogenation.[3]

-

Dissolve Z-Pro-Peptide in MeOH or EtOH.[4]

-

Add 10% Pd/C (5-10% by weight of substrate).[4]

-

Stir under

atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -

Filter through Celite to remove catalyst.[4][5] Caution: Pd/C is pyrophoric when dry. Keep wet during filtration.[4]

Part 5: Quality Control & Troubleshooting

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Characteristic Benzyl protons at 5.0-5.1 ppm (s, 2H) and Succinimide protons at 2.8 ppm (s, 4H). |

| Purity | HPLC (C18 Column) | > 98.0% (214 nm / 254 nm). |

| Racemization | Chiral HPLC | < 0.5% D-Isomer.[1] |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of Z-Pro-OSu prior to reaction.

-

Fix: Ensure solvents are anhydrous. Check reagent quality (if it smells strongly of acetic acid or shows free NHS on TLC, recrystallize).

-

-

Issue: Gelatinous Precipitate.

-

Cause: Peptide aggregation (common with Proline-rich sequences).

-

Fix: Add chaotropic salts (LiCl) or use HFIP (Hexafluoroisopropanol) as a co-solvent.

-

-

Issue: Incomplete Deprotection.

-

Cause: Catalyst poisoning (Sulfur in peptide?).

-

Fix: If Cys/Met are present, hydrogenolysis may fail. Use HBr/Acetic Acid or liquid HF for Z-removal (requires specialized safety protocols).

-

Part 6: Workflow Visualization

Figure 2: Operational workflow for handling and coupling Z-Pro-OSu.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][6] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and orthogonality).

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester coupling mechanisms).

-

PubChem. (2023). Compound Summary: Z-L-Proline succinimidyl ester. Retrieved from [Link]

Sources

Technical Guide: Z-Pro-OSu in Advanced Peptide Synthesis

Executive Summary

Z-Pro-OSu (N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester; CAS: 3397-33-9) is a pre-activated amino acid derivative used primarily in solution-phase peptide synthesis . It serves as a high-fidelity building block for introducing the proline moiety into peptide chains while minimizing two critical synthetic risks: racemization and side-product contamination .

Unlike in-situ activation methods (e.g., DCC/HOBt), Z-Pro-OSu delivers a purified active ester species. This allows for rapid aminolysis under mild conditions, eliminating the formation of insoluble urea byproducts (DCU) and ensuring the preservation of chiral integrity at the proline

Chemical Identity & Mechanistic Basis

Structural Properties[1]

-

Molecular Formula:

-

Molecular Weight: 346.34 g/mol [1]

-

Protecting Group (Z/Cbz): Benzyloxycarbonyl.[2][3] Stable to acidic conditions (TFA) and basic conditions (mild), but cleaved by catalytic hydrogenolysis (

) or strong acids (HBr/AcOH). -

Leaving Group (OSu): N-hydroxysuccinimide. An electron-withdrawing group that activates the carbonyl carbon for nucleophilic attack.

Reaction Mechanism: Aminolysis

The utility of Z-Pro-OSu lies in the aminolysis reaction. The amine of the growing peptide chain attacks the carbonyl carbon of the proline. The N-hydroxysuccinimide (HOSu) acts as a stable, water-soluble leaving group.

Key Advantage: The reaction is driven by the release of HOSu (pKa ~6.0), which is easily removed during aqueous workup, unlike the urea byproducts of carbodiimide coupling.

Figure 1: Mechanistic pathway of Z-Pro-OSu coupling. The pre-activated ester bypasses the need for in-situ activation reagents.

Strategic Applications in Drug Development

Solution-Phase Synthesis (The Primary Use Case)

While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput screening, solution-phase synthesis remains the gold standard for multi-kilogram GMP manufacturing of peptide drugs. Z-Pro-OSu is preferred here because:

-

Purification: The byproduct (HOSu) is water-soluble.[4] A simple bicarbonate wash removes it, avoiding the difficult filtration of dicyclohexylurea (DCU) associated with DCC coupling.

-

Stoichiometry Control: Using a pre-weighed active ester ensures an exact 1:1 reaction stoichiometry, critical when the amine component is a high-value late-stage intermediate.

Suppression of Racemization

Proline is unique; its secondary amine structure and conformational rigidity make it susceptible to racemization (conversion of L-Pro to D-Pro) during activation, particularly via the oxazolone mechanism .

-

Risk: Activating Z-Pro-OH in situ with strong activators can lead to 5–10% racemization.

-

Solution: Z-Pro-OSu is synthesized and crystallized separately. Optical purity is verified before the coupling step. The aminolysis of the OSu ester is "chiral-safe," typically resulting in <0.1% racemization.

Enzyme Inhibition Studies

Z-Pro-OSu and its hydrolyzed form (Z-Pro-OH) are used as structural probes for prolidase , an enzyme that cleaves dipeptides with C-terminal proline. The Z-group mimics the peptide backbone, allowing researchers to map the active site specificity of proline-specific peptidases.

Experimental Protocol: Solution Phase Coupling

Objective: Couple Z-Pro-OSu to H-Gly-OEt (Glycine ethyl ester) as a model reaction.

Materials

| Component | Equivalents | Role |

| Z-Pro-OSu | 1.05 eq | Activated Carboxyl Component |

| Amine Component | 1.0 eq | Nucleophile (e.g., H-Gly-OEt·HCl) |

| Base (DIPEA/NMM) | 1.1 eq | Neutralizes the amine salt |

| Solvent (DMF/DCM) | ~0.1 M | Reaction Medium |

Step-by-Step Methodology

-

Preparation of Amine: Dissolve the amino acid ester hydrochloride (H-Gly-OEt·HCl) in anhydrous DMF or DCM.[2] Add Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Note: Ensure pH is basic (~8–9) on wet pH paper.

-

Coupling Reaction: Add Z-Pro-OSu (1.05 eq) directly to the reaction mixture as a solid. The slight excess ensures complete consumption of the amine component.

-

Observation: The reaction is usually exothermic; cool to 0°C if scaling up >10g.

-

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (System:

9:1) or HPLC.[2][5][6][7] The Z-Pro-OSu spot ( -

Workup (The "Bicarbonate Wash"):

-

Isolation: Dry organic layer over

, filter, and evaporate. Z-protected dipeptides often crystallize upon addition of hexane or ether.

Figure 2: Standard workflow for coupling Z-Pro-OSu in solution phase.

Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

Issue: When removing the Z-group from a dipeptide ester (e.g., Z-Pro-Gly-OMe) to form H-Pro-Gly-OMe, the free amine can attack the ester carbonyl, forming a cyclic DKP. Relevance to Z-Pro-OSu: This reagent is often used to prevent DKP issues during the coupling stage. By using Z-Pro-OSu, the coupling is faster than the cyclization rate of the amine component (if it were a dipeptide).

-

Tip: When deprotecting the Z-group later (via Hydrogenolysis), keep the pH acidic (add 1 eq HCl) to protonate the amine immediately and prevent cyclization.

Hydrolysis

Issue: Z-Pro-OSu hydrolyzes slowly in moist air to form Z-Pro-OH and NHS.

Diagnosis: Run a TLC.[2][6] Z-Pro-OH is more polar (lower

Comparison of Active Esters

Why choose OSu over others?

| Active Ester | Reactivity | Stability | Byproduct Removal |

| -OSu (Succinimide) | Moderate-High | Good | Excellent (Water Soluble) |

| -ONp (Nitrophenyl) | Moderate | High | Poor (Yellow, hard to remove) |

| -OPfp (Pentafluorophenyl) | Very High | Good | Moderate (Requires chromatography) |

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Sigma-Aldrich. (2024). "Z-Pro-OSu Product Specification and Safety Data Sheet."

- Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

Sources

- 1. Z-Pro-OSu | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Z-Pro-OH - SRIRAMCHEM [sriramchem.com]

- 4. N-Hydroxysuccinimide - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. interchim.fr [interchim.fr]

- 9. bachem.com [bachem.com]

An In-depth Technical Guide to the Physical Properties and Applications of Z-Pro-OSu

This guide provides a comprehensive overview of the physical properties, handling, and application of N-α-Z-L-proline N-hydroxysuccinimide ester (Z-Pro-OSu), a key reagent in peptide synthesis and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure successful and reproducible results.

Introduction: The Role of Z-Pro-OSu in Bioconjugation Chemistry

Z-Pro-OSu is a derivative of the amino acid L-proline, featuring two critical modifications: a benzyloxycarbonyl (Z) group protecting the α-amino group and an N-hydroxysuccinimide (NHS) ester activating the carboxyl group. This strategic design makes Z-Pro-OSu a highly effective reagent for introducing a proline residue into a peptide chain or for conjugating it to amine-containing molecules.[1][2] The Z-group provides stable protection during the coupling reaction and can be subsequently removed under specific conditions, while the NHS ester offers high reactivity towards primary amines, forming stable amide bonds.[3][4] Understanding the physical properties of this white powder is paramount to its successful storage, handling, and application in the laboratory.

Core Physical and Chemical Properties

The reliable application of Z-Pro-OSu is fundamentally dependent on its physical and chemical characteristics. These properties dictate its storage, dissolution, and reactivity.

General Properties

Z-Pro-OSu is typically supplied as a white to off-white crystalline powder or solid. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-α-Z-L-proline N-hydroxysuccinimide ester | N/A |

| Synonym(s) | Benzyl (2S)-2-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-1-pyrrolidinecarboxylate | |

| CAS Number | 3397-33-9 | |

| Molecular Formula | C₁₇H₁₈N₂O₆ | |

| Molecular Weight | 346.34 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% | |

| Melting Point | 88-90 °C |

Solubility Profile

The solubility of Z-Pro-OSu is a critical factor in its practical application. As an NHS ester, its stability is highly dependent on the solvent system.

| Solvent | Solubility and Stability | Recommendations and Insights | Source(s) |

| Anhydrous DMF or DMSO | Soluble. Stock solutions are relatively stable when stored properly. | These are the recommended solvents for preparing stock solutions. Ensure the solvent is truly anhydrous to prevent hydrolysis. Amine-free DMF is crucial as DMF can degrade to form dimethylamine, which will react with the NHS ester. | [1][2][5] |

| Dichloromethane (DCM) | Soluble. | Often used as a reaction solvent in peptide coupling. | [6][7] |

| Aqueous Buffers | Sparingly soluble and highly unstable. | Z-Pro-OSu will rapidly hydrolyze in aqueous environments. Aqueous solutions should be prepared immediately before use and should not be stored. | [2][5] |

The inherent reactivity of the NHS ester group makes Z-Pro-OSu susceptible to hydrolysis. This competing reaction with water reduces the efficiency of the desired amidation reaction. Therefore, the use of anhydrous organic solvents for stock solutions is a cornerstone of successful bioconjugation with this reagent.

Stability and Storage

Proper storage is essential to maintain the reactivity of Z-Pro-OSu.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | -20°C | Low temperatures slow the rate of hydrolysis, even in the solid state. | |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can degrade the NHS ester. | [7] |

| Light | Protect from light. | While not explicitly stated for Z-Pro-OSu, it is good practice for complex organic molecules. | N/A |

Expert Insight: When removing Z-Pro-OSu from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis and a reduction in the reagent's efficacy.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the use of Z-Pro-OSu in a common application: peptide coupling.

Workflow for Peptide Coupling using Z-Pro-OSu

The general workflow for coupling Z-Pro-OSu to a primary amine-containing molecule (e.g., the N-terminus of a peptide or the side chain of a lysine residue) is depicted below.

Caption: Workflow for Z-Pro-OSu Peptide Coupling.

Detailed Protocol: Coupling of Z-Pro-OSu to a Peptide

This protocol provides a detailed procedure for the coupling of Z-Pro-OSu to a peptide containing a primary amine.

Materials:

-

Z-Pro-OSu

-

Peptide with a free primary amine (e.g., N-terminal amine or lysine side chain)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare Z-Pro-OSu Stock Solution:

-

Prepare Peptide Solution:

-

Dissolve the peptide in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a concentration of 1-5 mg/mL. The pH is critical; at lower pH, the amine will be protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester will be significantly accelerated.[2]

-

-

Coupling Reaction:

-

While gently vortexing the peptide solution, add a 5-10 fold molar excess of the Z-Pro-OSu stock solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.[2]

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any unreacted Z-Pro-OSu.

-

-

Purification:

Self-Validating System: The success of the coupling reaction can be monitored by analytical HPLC or mass spectrometry. A successful reaction will show a decrease in the peak corresponding to the starting peptide and the appearance of a new peak with the expected mass of the Z-Pro-peptide conjugate.

Mechanism of Action: The Chemistry of NHS Ester Coupling

The utility of Z-Pro-OSu lies in the reactivity of the NHS ester with primary amines. The following diagram illustrates the reaction mechanism.

Caption: Reaction Mechanism of Z-Pro-OSu with a Primary Amine.

The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]

Conclusion: Best Practices for Utilizing Z-Pro-OSu

Z-Pro-OSu is a powerful reagent for the introduction of a Z-protected proline residue. Its successful application hinges on a thorough understanding and careful control of its physical properties. By adhering to the principles of anhydrous handling for stock solutions, precise pH control during the reaction, and appropriate storage conditions, researchers can ensure the high reactivity and efficacy of this versatile compound, leading to reliable and reproducible results in peptide synthesis and bioconjugation.

References

-

Peptides: Standard Coupling Procedures. Peptides.com. [Link]

-

Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity. The Royal Society of Chemistry. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. Springer Link. [Link]

-

DNA-Catalyzed Lysine Side Chain Modification. PMC. [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Protein Labeling Techniques. Sino Biological. [Link]

-

How to obtain labeled proteins and what to do with them. CORE. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

-

Solid Phase Peptide Synthesis: Keeping Track. Chemtips - WordPress.com. [Link]

-

Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. peptide.com [peptide.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Note: Solvent Selection and Optimization for Z-Pro-OSu Coupling Reactions

Abstract

The coupling of Z-Pro-OSu (N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester) is a pivotal step in the synthesis of proline-containing pharmaceuticals, protease inhibitors, and peptide-drug conjugates. While the N-hydroxysuccinimide (NHS) ester moiety offers high reactivity toward primary amines, the hydrophobicity of the Benzyloxycarbonyl (Z/Cbz) protecting group creates a solubility paradox when coupling to hydrophilic substrates (e.g., proteins or unprotected peptides). This guide provides a rational framework for solvent selection, balancing the competing requirements of reagent solubility , hydrolysis rates , and downstream processing .

Introduction & Mechanistic Basis[1][2]

The Reagent

Z-Pro-OSu (CAS: 3397-33-9) is an activated ester. Unlike water-soluble NHS reagents (e.g., BS3), Z-Pro-OSu is highly lipophilic due to the benzyl carbamate (Z) protecting group. This necessitates the use of organic solvents, even when the target nucleophile exists only in aqueous buffer.

The Competition: Aminolysis vs. Hydrolysis

The success of the reaction depends on the kinetic competition between the desired nucleophilic attack by the amine (Aminolysis) and the parasitic attack by water (Hydrolysis).

-

Aminolysis (Desired): Occurs effectively when the amine is deprotonated (pH > pKa).

-

Hydrolysis (Undesired): Accelerates rapidly at high pH and in aqueous environments, converting the active ester back to Z-Pro-OH (inactive).

Mechanistic Pathway

The following diagram illustrates the reaction pathways and the critical role of solvent/pH conditions.

Figure 1: Kinetic competition in Z-Pro-OSu coupling. Solvent selection must maximize

Solvent Selection Matrix

Selection must be dictated by the solubility of the nucleophile (amine) . Z-Pro-OSu itself is soluble in DCM, DMF, DMSO, THF, and Ethyl Acetate, but insoluble in water.

| Nucleophile Type | Recommended Solvent System | Base / Buffer | Key Considerations |

| Small Molecule (Hydrophobic) | DCM (Dichloromethane) | TEA or DIPEA (1.2 eq) | Gold Standard. DCM solubilizes Z-Pro-OSu perfectly. Easy workup (evaporation). |

| Small Molecule (Polar/Salt) | DMF or DMAc | DIPEA (2.0+ eq) | Use anhydrous DMF. Salts (e.g., HCl salts of amines) require extra base to solubilize. |

| Peptide (Unprotected) | DMF / Buffer (50:50) | 0.1M NaHCO₃ (pH 8.0) | High organic % needed to keep Z-Pro-OSu in solution. Watch for precipitation. |

| Protein (e.g., Insulin, BSA) | DMSO / Buffer (10:90 to 20:80) | PBS or HEPES (pH 7.5) | Z-Pro-OSu must be dissolved in DMSO first. Low organic % prevents protein denaturation but risks reagent precipitation. |

Detailed Protocols

Protocol A: Anhydrous Coupling (Small Molecules)

Best for synthesizing intermediates where the amine is soluble in organic solvents.

Reagents:

-

Z-Pro-OSu (1.0 eq)[1]

-

Amine substrate (1.0 – 1.1 eq)

-

Dichloromethane (DCM), Anhydrous[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step:

-

Dissolution: Dissolve the amine substrate in anhydrous DCM (approx. 0.1 M concentration).

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of DIPEA and stir for 5 mins to liberate the free base.

-

-

Activation: Add Z-Pro-OSu (1.0 eq) as a solid or predissolved in minimal DCM.

-

Base Addition: Add DIPEA (1.2 eq total).

-

Expert Tip: Monitor pH on wet pH paper held above the solution; vapor should be basic.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC (System: 50% EtOAc/Hexane). Z-Pro-OSu usually appears as a UV-active spot that disappears. Staining with Ninhydrin will show the disappearance of the free amine (if primary).

-

-

Workup:

-

Dilute with excess DCM.

-

Wash with 5% Citric Acid (removes unreacted amine and NHS).

-

Wash with Sat. NaHCO₃ (removes hydrolyzed Z-Pro-OH).

-

Dry over MgSO₄ and evaporate.

-

Protocol B: Aqueous/Organic Coupling (Proteins/Peptides)

Required when the substrate is water-soluble (e.g., Insulin modification).

Reagents:

-

Target Protein/Peptide[3]

-

Z-Pro-OSu (dissolved in dry DMSO or DMF)

-

Reaction Buffer: 100 mM NaHCO₃ (pH 8.2) or 100 mM HEPES (pH 7.5).

-

Warning: Avoid TRIS or Glycine buffers (primary amines compete).[4]

-

Step-by-Step:

-

Buffer Preparation: Dissolve protein in Reaction Buffer at 2–10 mg/mL. Ensure pH is 7.5–8.2.

-

Reagent Solubilization: Dissolve Z-Pro-OSu in anhydrous DMSO. Concentration should be 10–50 mM.

-

Critical: Prepare this immediately before use to prevent hydrolysis by atmospheric moisture.

-

-

Addition Strategy:

-

While vortexing or stirring the protein solution, add the Z-Pro-OSu/DMSO solution dropwise .

-

Limit: Do not exceed 20% v/v organic solvent for proteins (to avoid denaturation). For short peptides, up to 50% DMF is acceptable.

-

-

Incubation: Incubate at 4°C for 2 hours or RT for 30 mins.

-

Why 4°C? Low temperature slows hydrolysis (

) more than it slows aminolysis (

-

-

Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

-

Purification:

-

Proteins: Dialysis or Desalting Column (PD-10) to remove organic solvent, NHS byproduct, and hydrolyzed Z-Pro-OH.

-

Peptides: Preparative HPLC.

-

Decision Logic for Solvent Systems

Use this flow to determine the optimal solvent system for your specific substrate.

Figure 2: Decision tree for selecting the reaction medium based on substrate solubility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon addition | Z-Pro-OSu is hydrophobic; aqueous buffer shocked it out of solution. | 1. Increase organic co-solvent % (if protein tolerates).2. Add reagent slower with vigorous stirring.3. Use a more dilute reagent stock. |

| Low Yield (Hydrolysis) | pH too high (>9.0) or water content too high in organic protocols. | 1. Lower pH to 7.2–7.5.2. Use anhydrous solvents (DCM/DMF).3.[2] Perform reaction at 4°C. |

| "Oily" Product | Z-group lipophilicity prevents crystallization. | Triturate with cold Diethyl Ether or Hexane to induce solidification. |

| Incomplete Reaction | Amine protonated (pH too low). | Check pH. Ensure at least 1.2 eq of base (DIPEA/TEA) is present relative to amine salts.[5] |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and solvent effects).

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocols. Technical Handbook.[2] (Detailed pH and hydrolysis kinetics data).

-

Sigma-Aldrich. Z-Pro-OSu Product Specification and Solubility Data. (Physical properties and storage).[1]

-

Bachem. Peptide Coupling Reagents: Application Note. (General guidance on protected amino acid active esters).

Sources

Synthesis of Z-Pro-Containing Dipeptides Using Z-Pro-OSu: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of dipeptides containing N-benzyloxycarbonyl-L-proline (Z-Pro) utilizing the activated N-hydroxysuccinimide (NHS) ester, Z-Pro-OSu. Proline-containing peptides are of significant interest in drug discovery and biochemical research due to their unique structural properties and diverse biological activities.[1][2][3][4][5] The use of Z-Pro-OSu offers a reliable and efficient method for the formation of the proline peptide bond under mild conditions. This document details the underlying chemical principles, provides a step-by-step protocol for a representative synthesis, and discusses key considerations for reaction optimization, product purification, and characterization.

Introduction: The Significance of Proline-Containing Peptides and the Utility of Z-Pro-OSu

Proline, with its unique cyclic secondary amine structure, imparts significant conformational constraints on the peptide backbone.[4] This rigidity is crucial for the structure and function of many biologically active peptides and proteins.[6] Proline-rich peptides are involved in a myriad of biological processes, including signal transduction, antimicrobial defense, and protein-protein interactions.[1][2][5] Consequently, the synthesis of proline-containing dipeptides is a fundamental step in the development of novel therapeutics and research tools.[2][3]

The formation of a peptide bond between proline and another amino acid can be challenging due to the steric hindrance of the proline ring. Traditional peptide coupling methods may lead to low yields or require harsh reaction conditions. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, provides a robust solution to this challenge.[7][8]

Z-Pro-OSu is a stable, crystalline solid that readily reacts with the free amino group of an amino acid ester under mild conditions to form the desired dipeptide.[9] The N-hydroxysuccinimide leaving group is water-soluble, facilitating its removal during the work-up procedure.[8] This methodology offers several advantages:

-

High Reactivity and Efficiency: The NHS ester is a highly activated carboxylic acid derivative, leading to efficient amide bond formation.[7][9]

-

Mild Reaction Conditions: The coupling reaction proceeds smoothly at room temperature, minimizing the risk of side reactions and racemization.[7]

-

Simplified Purification: The water-soluble N-hydroxysuccinimide byproduct is easily separated from the desired peptide product.[8]

-

Good Stability: Z-Pro-OSu is a shelf-stable reagent.

This application note will guide researchers through the practical aspects of utilizing Z-Pro-OSu for the synthesis of Z-Pro-containing dipeptides, ensuring reproducible and high-yield results.

Reaction Mechanism and Workflow

The synthesis of a Z-Pro-containing dipeptide using Z-Pro-OSu proceeds via a nucleophilic acyl substitution reaction. The free amino group of the incoming amino acid ester acts as a nucleophile, attacking the activated carbonyl carbon of the Z-Pro-OSu. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and release N-hydroxysuccinimide.

Below is a generalized workflow for the synthesis:

Figure 1. General workflow for the synthesis of a Z-Pro-dipeptide using Z-Pro-OSu.

Materials and Methods

Materials

-

Z-Pro-OSu (N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester)[10]

-

Amino acid methyl or ethyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC visualization reagent (e.g., ninhydrin stain, potassium permanganate stain)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography (optional)

-

NMR spectrometer

-

Mass spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol: Synthesis of Z-Pro-Ala-OMe

This protocol describes the synthesis of N-benzyloxycarbonyl-L-prolyl-L-alanine methyl ester as a representative example. The molar equivalents and solvent volumes can be scaled as needed.

Step 1: Preparation of the Amino Acid Ester Free Base

-

In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM (or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq.) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization. The formation of a salt precipitate may be observed.

Causality: The hydrochloride salt of the amino acid ester must be neutralized to the free base to enable its nucleophilic attack on the Z-Pro-OSu. DIPEA is a non-nucleophilic base that effectively scavenges the HCl without competing in the coupling reaction.

Step 2: Peptide Coupling Reaction

-

To the solution from Step 1, add Z-Pro-OSu (1.0 eq.) in one portion.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

Monitoring the Reaction:

-

TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

-

Visualization: Z-Pro-OSu and the Z-protected dipeptide product are UV active. The free amino acid ester can be visualized with ninhydrin stain. The reaction is complete when the starting amino acid ester spot is no longer visible.

Step 3: Work-up and Extraction

-

Once the reaction is complete, dilute the reaction mixture with DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x) to remove unreacted Z-Pro-OSu and N-hydroxysuccinimide.

-

1 M HCl (2 x) to remove any remaining base.

-

Brine (1 x) to reduce the water content in the organic layer.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude product can be purified by one of the following methods, depending on its purity:

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure dipeptide.

-

Silica Gel Column Chromatography: If the crude product is an oil or contains significant impurities, purification by column chromatography is recommended. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

Step 5: Characterization

The identity and purity of the synthesized Z-Pro-Ala-OMe should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the product.

-

HPLC: To assess the purity of the final product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure the amino acid ester was fully neutralized. Check the quality of Z-Pro-OSu. |

| Hydrolysis of Z-Pro-OSu. | Use anhydrous solvents and reagents. | |

| Multiple Spots on TLC | Presence of unreacted starting materials or byproducts. | Optimize reaction time and stoichiometry. Ensure thorough work-up. Purify by column chromatography. |

| Racemization | Use of a strong base or elevated temperatures. | Use a non-nucleophilic base like DIPEA. Maintain room temperature during the reaction. |

Conclusion

The use of Z-Pro-OSu provides a straightforward and efficient method for the synthesis of Z-Pro-containing dipeptides. The mild reaction conditions, simple work-up procedure, and high yields make this a preferred method for researchers in peptide chemistry and drug development. By following the detailed protocol and considering the key experimental factors outlined in this application note, scientists can reliably synthesize a wide range of proline-containing dipeptides for their research needs.

References

-

Amerigo Scientific. (2024, April 16). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link][7]

-

PubMed. (2006, June 23). Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics. Retrieved from [Link][6]

-

Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link][11]

-

Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][12]

-

ResearchGate. (2025, August 6). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link][13]

-

PubMed. (2001, July 15). Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase. Retrieved from [Link][14]

-

ResearchGate. (2020, August 17). Proline‐containing peptides—New insight and implications: A Review. Retrieved from [Link][2]

-

PubMed. (2019, August 20). Proline-containing peptides-New insight and implications: A Review. Retrieved from [Link][3]

-

PMC. Purification and Characterization of Barley Dipeptidyl Peptidase IV. Retrieved from [Link][15]

-

PubMed. (1983, May 25). The purification and characterization of a proline dipeptidase from guinea pig brain. Retrieved from [Link][16]

-

PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link][4]

-

ResearchGate. (2025, August 6). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. Retrieved from [Link][5]

Sources

- 1. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 8. N-Hydroxysuccinimide - Enamine [enamine.net]

- 9. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 10. Z-Pro-OSu | 3397-33-9 [sigmaaldrich.com]

- 11. reddit.com [reddit.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and Characterization of Barley Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The purification and characterization of a proline dipeptidase from guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Group Deprotection Following Z-Pro-OSu Coupling

Abstract

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide synthesis and drug development, prized for its stability and versatile deprotection options.[1][2] This document provides a comprehensive guide for researchers on the effective removal of the Z-group from a proline residue after its coupling via an N-hydroxysuccinimide (OSu) ester, a common step in the synthesis of proline-containing peptides. We will delve into the mechanistic underpinnings of various deprotection strategies, present detailed, field-tested protocols, and offer a comparative analysis to aid in method selection for optimal yield and purity.

Introduction: The Significance of Z-Pro-OSu in Synthesis

The use of Z-protected proline with an activated OSu ester (Z-Pro-OSu) is a strategic choice in peptide synthesis. The Z-group provides robust protection of the proline's secondary amine under various coupling conditions.[3] The OSu ester facilitates efficient amide bond formation with the N-terminus of a growing peptide chain.[4] However, the subsequent removal of the Z-group is a critical step that requires careful consideration to avoid side reactions and ensure the integrity of the target molecule. This guide focuses on the deprotection step, a crucial bottleneck in many synthetic workflows.

Core Principles of Z-Group Deprotection

The cleavage of the Z-group hinges on the lability of the benzyl-oxygen bond. The primary strategies to achieve this are through reduction (hydrogenolysis) or acidolysis.[4][5] The choice of method is dictated by the overall molecular structure, particularly the presence of other functional groups that might be sensitive to the deprotection conditions.[6]

Deprotection Workflow Overview

The general workflow for Z-group deprotection after a Z-Pro-OSu coupling involves several key stages, from method selection to the isolation of the deprotected amine.

Caption: General workflow for Z-group deprotection.

Deprotection Methodologies: A Comparative Analysis

Here we present a detailed comparison of the most effective methods for Z-group removal.

| Method | Reagents/Catalyst | Solvent(s) | Temperature | Key Advantages | Key Limitations |

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | MeOH, EtOH, EtOAc | Room Temp | Clean byproducts (toluene, CO₂), mild conditions.[1] | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds); risk of catalyst poisoning.[6][7] |

| Catalytic Transfer Hydrogenation | Ammonium formate, Formic acid, 10% Pd/C | MeOH, EtOH | Room Temp to Reflux | Avoids use of flammable H₂ gas; generally faster.[2] | May require elevated temperatures; potential for side reactions with certain substrates. |

| Acidolysis | HBr in Acetic Acid | Acetic Acid, DCM | 0°C to Room Temp | Effective when hydrogenation is not feasible; rapid.[2] | Harsh conditions; not suitable for acid-labile molecules.[6] |

| Lewis Acid-Mediated Cleavage | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp | Mild conditions; good for sensitive functional groups.[5][8] | Requires stoichiometric amounts of Lewis acid; workup can be more involved. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This is the most widely employed method due to its mildness and clean byproducts.[9] The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond, yielding toluene and an unstable carbamic acid that spontaneously decarboxylates to the free amine and carbon dioxide.[1]

Mechanism:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

one-pot synthesis using Z-Pro-OSu activated ester

Application Note: Streamlining Peptide Synthesis

A Guide to One-Pot Reactions Using Z-Pro-OSu Activated Ester

Abstract

In the drive for greater efficiency and sustainability in pharmaceutical and biochemical research, one-pot synthesis methodologies have become paramount.[1][2] This guide provides a detailed protocol and scientific rationale for the use of N-(Benzyloxycarbonyl)-L-proline N-hydroxysuccinimide ester (Z-Pro-OSu), a pre-activated amino acid derivative, in streamlined, one-pot peptide coupling reactions. By leveraging the inherent reactivity and stability of the N-hydroxysuccinimide (NHS) ester, researchers can bypass the need for in situ coupling reagents, thereby reducing reaction steps, minimizing purification challenges, and improving overall process economy. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Introduction: The Strategic Advantage of Activated Esters in One-Pot Synthesis

Modern chemical synthesis prioritizes efficiency, demanding protocols that reduce waste, labor, time, and cost.[1] One-pot reactions, which involve multiple sequential steps in a single reaction vessel, are a cornerstone of this strategy.[2] In the context of peptide synthesis, the formation of the amide bond is the fundamental step. Traditionally, this has been accomplished by activating the carboxylic acid of an N-protected amino acid in situ with a coupling reagent, followed by the addition of an amine component. While effective, this approach often introduces byproducts, such as dicyclohexylurea (DCU) from DCC-mediated couplings, which can complicate purification.

N-hydroxysuccinimide (NHS) esters represent a refined approach to amide bond formation.[3][4] These "activated esters" are sufficiently stable for isolation and storage yet highly reactive toward primary amines, making them ideal reagents for bioconjugation and peptide synthesis.[3][] Z-Pro-OSu is a commercially available, N-terminally protected proline building block that has been pre-activated as an NHS ester.[6][7] Its use eliminates the need for a separate activation step, allowing for a clean, efficient, and direct coupling reaction—a perfect candidate for one-pot protocols. This guide explores the mechanistic underpinnings and practical application of Z-Pro-OSu for the direct acylation of amino acids and peptides.

Core Principles & Mechanism of Action

The efficacy of Z-Pro-OSu lies in the chemical properties of the N-hydroxysuccinimide leaving group. The NHS moiety transforms the carboxyl group into a highly reactive ester susceptible to nucleophilic attack, while remaining relatively stable against hydrolysis under neutral or slightly acidic conditions.[3][4]

The key reaction is a nucleophilic acyl substitution. The reaction's efficiency is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5. In this range, the primary amine of the incoming nucleophile (e.g., the N-terminus of an amino acid or peptide) is sufficiently deprotonated (-NH₂) to be nucleophilic, while the rate of competing hydrolysis of the NHS ester remains manageable.

The general mechanism proceeds as follows:

-

Deprotonation: A non-nucleophilic base deprotonates the ammonium salt of the amine component, yielding a free primary amine.

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Z-Pro-OSu ester.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the stable N-hydroxysuccinimide anion.

-

Proton Transfer: The NHS anion abstracts a proton from the newly formed, protonated amide, yielding the final peptide product and the neutral NHS byproduct.

Experimental Protocol: One-Pot Synthesis of Z-Pro-Gly-OMe

This protocol details a representative one-pot synthesis coupling Z-Pro-OSu with Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Z-Pro-OSu | >99% Purity | Bachem, Sigma-Aldrich, etc.[6][7] | Store desiccated at 2-8°C. |

| H-Gly-OMe·HCl | Synthesis Grade | Standard suppliers | |

| Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Standard suppliers | Use a fresh bottle; amine-free. |

| Dichloromethane (DCM) | Anhydrous | Standard suppliers | |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers | For workup and chromatography. |

| Hexanes | ACS Grade | Standard suppliers | For chromatography. |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Standard suppliers | ||

| TLC Plates | Silica Gel 60 F₂₅₄ | Standard suppliers |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Nitrogen/Argon inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (optional, but recommended)

-

Standard laboratory glassware

Step-by-Step Methodology

1. Reagent Preparation (Single Reaction Vessel):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add H-Gly-OMe·HCl (1.0 eq, e.g., 100 mg).

-

Add anhydrous Dichloromethane (DCM) to dissolve the salt (approx. 0.1 M concentration).

-

Cool the solution to 0°C in an ice bath. This mitigates any potential exothermic reaction upon base addition and minimizes side reactions.

2. Amine Deprotonation:

-

Slowly add Diisopropylethylamine (DIPEA) (2.1 eq) to the stirring solution. A slight excess of base is crucial to neutralize the HCl salt (1.0 eq) and deprotonate the resulting ammonium species to the free amine (1.0 eq), ensuring it is fully nucleophilic.[4] The additional 0.1 eq ensures the reaction medium remains basic.

-

Stir the solution at 0°C for 15 minutes.

3. Coupling Reaction:

-

In a single portion, add Z-Pro-OSu (1.05 eq) to the reaction flask. A slight excess of the activated ester ensures the complete consumption of the more valuable amine component.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

4. Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the NHS byproduct and more polar than any unreacted Z-Pro-OSu. The reaction is complete when the H-Gly-OMe spot has been fully consumed.

5. Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (2x) to remove the NHS byproduct and any unreacted acid species.

-

Brine (1x) to remove residual water.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

6. Purification:

-

The crude product is typically a pale oil or solid.

-

Purify the material via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60% EtOAc).

-

Combine the pure fractions and concentrate in vacuo to yield the final product, Z-Pro-Gly-OMe, as a white solid or clear oil.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive amine (not fully deprotonated).2. Hydrolyzed Z-Pro-OSu ester.3. Insufficient reaction time. | 1. Ensure sufficient base (2.1 eq for HCl salts) is used.2. Use anhydrous solvents and fresh reagents. Store Z-Pro-OSu properly.3. Allow the reaction to proceed longer, monitoring by TLC/LC-MS. |

| Multiple Byproducts | 1. Use of a nucleophilic base (e.g., triethylamine).2. Racemization (less common with NHS esters).[8]3. Aggregation of peptide chains in solution.[9] | 1. Use a sterically hindered base like DIPEA.2. Maintain a low reaction temperature if racemization is suspected.3. If coupling to a longer peptide, consider alternative solvents like NMP or adding chaotropic salts.[9] |

| Difficulty Removing NHS | Incomplete aqueous extraction. | Perform an additional wash with NaHCO₃ or a very gentle wash with cold, dilute (e.g., 0.1 M) NaOH. |

Conclusion

The use of Z-Pro-OSu activated ester offers a robust and highly efficient method for incorporating a Z-protected proline residue in a one-pot synthesis format. By eliminating the need for in situ activation, this approach simplifies the reaction setup, reduces byproduct formation, and streamlines the purification process. This methodology aligns with the principles of green chemistry by improving atom economy and reducing process steps.[2] The protocols and principles outlined in this guide provide researchers with a reliable framework for leveraging activated esters to accelerate their peptide synthesis workflows.

References

-

Muramatsu, W., & Yamamoto, H. (2021). One-Pot Protocol for Peptide Synthesis from Unprotected or Partially Protected Amino Acids. Journal of the American Chemical Society, 143(17), 6792–6797. Available at: [Link]

-

Yamamoto, T., et al. (2012). Highly Efficient Synthetic Methodology AJIPHASE® for One-pot Peptide Elongation Using an Fmoc Strategy in the Solution Phase. ResearchGate. Available at: [Link]

-

Yamamoto, T., et al. (2018). AJIPHASE®: A Highly Efficient Synthetic Method for One‐Pot Peptide Elongation in the Solution Phase by an Fmoc Strategy. Advanced Synthesis & Catalysis, 360(15). Available at: [Link]

-

Atras, A., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(12), 2058–2062. Available at: [Link]

-

Pesso, M., & Miller, A. (2015). Highly efficient one-pot assembly of peptides by double chemoselective coupling. Organic & Biomolecular Chemistry, 13(37), 9655-9660. Available at: [Link]

-

Re-Mi, O., et al. (2016). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate Chemistry, 27(7), 1625–1635. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Gly-pro-osu. PubChem Compound Summary for CID 91976452. Available at: [Link]

-

Zare, A., et al. (2017). An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. Molecules, 22(9), 1500. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. Organic Chemistry Portal Abstracts. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Z-Pro-OSu | CymitQuimica [cymitquimica.com]

- 7. Z-Pro-Osu | 3397-33-9 [sigmaaldrich.com]

- 8. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 9. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Guide: Z-Pro-OSu Solubility & Handling in Dichloromethane (DCM)

Executive Summary: The "Insolubility" Paradox

If you are observing "insolubility" of Z-Pro-OSu (N-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester) in Dichloromethane (DCM), you are likely witnessing a false negative .

Pure Z-Pro-OSu is highly soluble in DCM. The turbidity, cloudiness, or precipitate you observe is almost certainly a contaminant—either N-Hydroxysuccinimide (NHS) resulting from moisture-induced hydrolysis, or Dicyclohexylurea (DCU) carried over from the manufacturing process.

This guide provides the diagnostic framework to identify the solid and the protocols to purify your reagent without compromising its reactivity.

Diagnostic Framework: Identifying the Precipitate

Before altering your reaction, you must identify the solid. The solubility profile of the components involved is the key to diagnosis.[1]

Solubility Matrix (at 20°C)

| Compound | Role | Solubility in DCM | Solubility in Water | Diagnosis if Precipitate |

| Z-Pro-OSu | Active Reagent | High | Insoluble (Hydrolyzes) | Unlikely (unless saturated/cold) |

| Z-Pro-OH | Hydrolysis Product | High | Low | Unlikely |

| NHS (HOSu) | Hydrolysis Product | Very Low [<1 mg/mL] | High | Likely (Degradation) |

| DCU | Synthesis Byproduct | Insoluble [<0.1%] | Insoluble | Likely (Impure Source) |

Key Insight: Both common impurities (NHS and DCU) are insoluble in DCM. Therefore, filtration is often the only step required to purify your solution before use.

Mechanism of Failure: Why is it Cloudy?

Scenario A: Moisture-Induced Hydrolysis (The "Old Bottle" Effect)

Z-Pro-OSu is an activated ester. Upon exposure to atmospheric moisture (even trace amounts in "dry" DCM), it hydrolyzes.

-

The Reaction: Z-Pro-OSu + H₂O

Z-Pro-OH + NHS. -

The Result: Z-Pro-OH stays dissolved in DCM. The NHS precipitates out as a white solid/haze because it is polar and insoluble in DCM [1, 2].

Scenario B: Manufacturing Carryover (The "Cheap Source" Effect)

Many commercial suppliers synthesize Z-Pro-OSu using DCC (Dicyclohexylcarbodiimide) coupling. The byproduct, DCU, is notoriously difficult to remove completely.[1][2][3]

-

The Result: DCU is practically insoluble in DCM [3]. If the manufacturer did not filter the crude product rigorously, DCU remains in the solid. When you add DCM, the Z-Pro-OSu dissolves, but the DCU remains as a fine, stubborn suspension.

Visualizing the Pathway

The following logic flow illustrates the degradation and precipitation mechanism.

Figure 1: Hydrolysis pathway showing the formation of insoluble NHS in DCM.

Troubleshooting Protocols

Protocol A: The Filtration Fix (Recommended)

If your application requires exact stoichiometry, you must remove the inert solid (NHS/DCU) to calculate the true concentration of active Z-Pro-OSu.

Materials:

-

0.22 µm or 0.45 µm syringe filter (PTFE or Nylon - compatible with DCM).

-

Anhydrous DCM.

Steps:

-

Dissolve: Add the required volume of DCM to your Z-Pro-OSu sample. Vortex vigorously for 30 seconds to ensure all soluble active ester is dissolved.

-

Settle: Let it sit for 2 minutes. If the solid settles quickly, it is likely DCU. If it remains a milky haze, it is likely NHS.

-

Filter: Pass the cloudy solution through the syringe filter into a dry reaction vessel.

-

Rinse: Add a small volume (0.5 mL) of fresh DCM to the original vial, vortex, and pass through the same filter to recover residual active ester.

-

Proceed: Use the clear filtrate immediately for your coupling reaction.

Protocol B: The "Wash" (For Gross Contamination)

If the solid volume is significant (>10% of mass), your sample has degraded. You can attempt to wash it, but speed is critical to prevent further hydrolysis.

Steps:

-

Dissolve the sample in Ethyl Acetate (EtOAc).[2] Z-Pro-OSu is soluble; NHS is moderately soluble; DCU is insoluble.

-

Filter off any DCU (solid).

-

Wash the EtOAc filtrate rapidly (2x) with ice-cold 5% NaHCO₃ (removes free NHS and Z-Pro-OH).

-

Wash rapidly (1x) with ice-cold Brine .

-

Dry over MgSO₄, filter, and evaporate.

-

Note: This risks further hydrolysis if not done at 0-4°C.

Frequently Asked Questions (FAQ)

Q1: Can I just heat the DCM to dissolve the solid? A: Do not do this. Heating Z-Pro-OSu in the presence of moisture (or even alcohols) will accelerate decomposition. If it doesn't dissolve at 20°C, it is an impurity. Heating will only dissolve the impurity temporarily or degrade your reagent further.

Q2: How do I confirm if the solid is DCU or NHS? A: Perform a simple water solubility test on the filtered solid:

-

Isolate the solid on the filter.[3]

-

Soluble? It is NHS (Hydrolysis has occurred).

-

Insoluble? It is DCU (Manufacturing impurity) [3].

Q3: Does the precipitate interfere with my coupling reaction? A: Chemically, no . NHS is a leaving group, and DCU is inert. However, they interfere with stoichiometry . If you weighed 100 mg of powder but 20 mg is inert DCU, you are under-dosing your reaction by 20%, leading to incomplete coupling. Always filter and re-quantify (or use excess) if cloudiness is observed.

Q4: Can I use DMF instead of DCM? A: Yes. Z-Pro-OSu, NHS, and Z-Pro-OH are all soluble in DMF. However, DCU is still sparingly soluble in DMF. If you switch to DMF and the solution becomes clear, the impurity was likely NHS (degradation). If it remains cloudy, it is DCU.

Storage & Prevention

To prevent recurrence of "insolubility" (hydrolysis):

-

Desiccation: Store Z-Pro-OSu at -20°C in a sealed container with a desiccant packet.

-

Warm Up: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric water onto the reagent, causing immediate surface hydrolysis (formation of NHS crust).

-

Solvent Quality: Use only anhydrous DCM (Amylene stabilized is preferred over Ethanol stabilized to prevent transesterification, though Ethanol is generally acceptable for short durations).

References

-

N-Hydroxysuccinimide Solubility. ChemBK / ResearchGate. NHS is soluble in water and alcohols but slightly soluble/insoluble in chlorinated hydrocarbons (DCM) and cold ether.

-

Z-Pro-OSu Properties. Sigma-Aldrich. Product Specification: Soluble in organic solvents.[2][5]

-

Dicyclohexylurea (DCU) Solubility. BenchChem / ResearchGate. DCU is a byproduct of DCC coupling, known for being sparingly soluble (<0.1%) in DCM and most organic solvents.

Sources

Technical Support Center: Troubleshooting Z-Pro-OSu Precipitation

Topic: Z-Pro-OSu (N-benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester) Precipitate Formation Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Chemistry of Precipitation

Z-Pro-OSu (CAS: 3397-33-9) is a highly reactive, activated ester used to introduce the Z-protected proline moiety into peptides or proteins. While it is designed for efficient aminolysis, users frequently encounter precipitate formation.

In 90% of cases, precipitation arises from one of three distinct physicochemical events:

-

Solvent Shock: The hydrophobic Z-group causes immediate aggregation when organic stock solutions are added to aqueous buffers.

-

Hydrolysis: The active ester hydrolyzes to Z-Pro-OH, which has significantly lower solubility in acidic or low-organic media.

-

Byproduct Contamination: If prepared in situ using DCC, the precipitate is likely dicyclohexylurea (DCU).

This guide provides a diagnostic workflow and validated protocols to resolve these issues.

Diagnostic Workflow: Identify Your Precipitate

Before attempting a fix, use this logic flow to identify the nature of the solid.

Figure 1: Decision tree for identifying the root cause of precipitation in Z-Pro-OSu reactions.

Troubleshooting Guide (Q&A)

Issue 1: Immediate Cloudiness Upon Addition

User Question: "I dissolved Z-Pro-OSu in DMF and added it to my protein in PBS. The solution turned milky white immediately. Did I ruin the sample?"

Technical Analysis: This is Solvent Shock . The Z (benzyloxycarbonyl) group is highly hydrophobic. When a concentrated organic solution (DMF/DMSO) hits an aqueous buffer, the local concentration of water spikes, causing the Z-Pro-OSu to crash out before it can react.

Corrective Action:

-

Increase Organic Cosolvent: Ensure the final reaction mixture contains at least 20-30% organic solvent (DMF or DMSO) if the protein tolerates it.

-

Dropwise Addition: Never dump the active ester. Add the organic solution dropwise to the vortexing aqueous phase to ensure rapid dispersion.

-

Reverse Addition: If possible, add the aqueous amine solution to the organic ester solution (common in small molecule synthesis, less common for proteins).

Issue 2: Precipitate Forming Over Time (30+ Minutes)

User Question: "The reaction was clear initially, but after an hour, a fine white solid appeared. HPLC shows the starting material is gone."

Technical Analysis: This is likely Hydrolysis .[1]

-

Mechanism: In aqueous buffers (pH > 7.5), the hydroxide ion competes with the amine. The ester hydrolyzes to release N-hydroxysuccinimide (NHS) and Z-Pro-OH .

-

Solubility: While NHS is water-soluble, Z-Pro-OH is sparingly soluble in water, especially if the pH drops slightly during the reaction (due to NHS release, which is weakly acidic).

Corrective Action:

-

Check pH: Maintain pH 8.0–8.5. If the pH drops below 7, Z-Pro-OH protonates and precipitates.

-

Excess Reagent: If you used a large excess (e.g., 10 equivalents) of Z-Pro-OSu, the excess will eventually hydrolyze and precipitate. This is expected.

-

Filtration: If the coupling is complete (verify by LC-MS), simply filter off the precipitate. It is likely the byproduct Z-Pro-OH.

Issue 3: Clogging During Filtration/Workup

User Question: "I'm trying to filter the reaction mixture, but the precipitate is gelatinous and clogs the frit."

Technical Analysis: This often indicates DCU (if DCC was used) or Oligomerization .

-

If you synthesized Z-Pro-OSu yourself using DCC, the byproduct dicyclohexylurea (DCU) is notoriously difficult to filter.

-

If using purchased reagent, it may be the peptide product itself aggregating due to the new hydrophobic Z-group.

Corrective Action:

-

Cold Trap: Chill the solution to 0°C for 30 minutes to fully precipitate the solid, then filter over Celite.

-